niloticin
Overview
Description
Niloticin is a tirucallane-type triterpenoid compound isolated from the stem barks of Aphanamixis polystachya (Wall.) Parker . It has shown significant biological activities, including anti-inflammatory and cytotoxic properties . This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer .
Preparation Methods
Niloticin is primarily isolated from natural sources, specifically from the stem barks of Aphanamixis polystachya . The extraction process involves the use of organic solvents such as methanol or ethanol to obtain crude extracts, which are then subjected to chromatographic techniques for purification . The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Niloticin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Niloticin has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Niloticin exerts its effects by binding to specific molecular targets and modulating various signaling pathways . For instance, this compound binds to myeloid differentiation protein 2 (MD-2), which is involved in the toll-like receptor 4 (TLR4)-mediated inflammatory response . By binding to MD-2, this compound inhibits the activation of the TLR4/MD-2 complex, leading to the suppression of pro-inflammatory cytokines and mediators . Additionally, this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases and the upregulation of apoptotic regulatory molecules .
Comparison with Similar Compounds
Niloticin is unique among tirucallane-type triterpenoids due to its specific biological activities and molecular targets . Similar compounds include other triterpenoids isolated from Aphanamixis polystachya, such as polystachyol and polystachyone . These compounds share structural similarities with this compound but may exhibit different biological activities and mechanisms of action . This compound’s selective cytotoxicity against cancer cells and its anti-inflammatory properties distinguish it from other related compounds .
Properties
IUPAC Name |
17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMMZUXYRXFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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